2-chloro-N-[4-(dimethylamino)benzyl]acetamide
Overview
Description
2-chloro-N-[4-(dimethylamino)benzyl]acetamide is an organic compound with the molecular formula C11H15ClN2O It is a derivative of acetamide, featuring a chloro group and a dimethylamino group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide typically involves the reaction of 4-(dimethylamino)benzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-(dimethylamino)benzylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and control. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(dimethylamino)benzyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chloro group or to modify the dimethylamino group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include dechlorinated compounds or modified amines.
Scientific Research Applications
2-chloro-N-[4-(dimethylamino)benzyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and other functionalized compounds.
Biological Studies: The compound is used in studies to investigate its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloro and dimethylamino groups can influence the compound’s binding affinity and specificity towards these targets. Molecular docking studies and in vitro assays are often used to elucidate the compound’s mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-(dimethylamino)phenyl]acetamide
- N-[4-(dimethylamino)benzyl]acetamide
- 4-(dimethylamino)benzylamine
Uniqueness
2-chloro-N-[4-(dimethylamino)benzyl]acetamide is unique due to the presence of both a chloro group and a dimethylamino group on the benzyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The chloro group allows for further functionalization through nucleophilic substitution, while the dimethylamino group can enhance the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)phenyl]methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)10-5-3-9(4-6-10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHOGLDWTMWRTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429416 | |
Record name | 2-chloro-N-[4-(dimethylamino)benzyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57678-38-3 | |
Record name | 2-chloro-N-[4-(dimethylamino)benzyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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